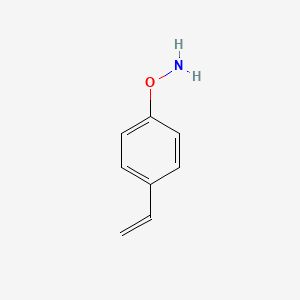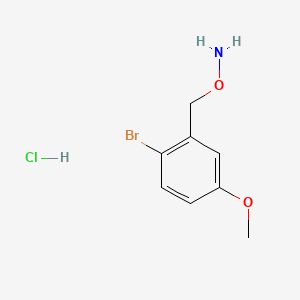
O-(4-Vinylphenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Vinylphenyl)hydroxylamine is an organic compound with the molecular formula C8H9NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-vinylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(4-Vinylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For example, the reduction of 4-nitrostyrene using zinc dust in the presence of ammonium chloride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification steps are crucial in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Vinylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as zinc dust or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-(4-Vinylphenyl)hydroxylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of O-(4-Vinylphenyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N, N-N, O-N, and S-N bonds through various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and the formation of reactive intermediates that can undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-(4-Vinylphenyl)hydroxylamine include:
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
This compound is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
O-(4-ethenylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-8(10-9)6-4-7/h2-6H,1,9H2 |
InChI-Schlüssel |
MOHMFULXTLQBJI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)








![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
